N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring and various functional groups that contribute to its potential biological activity and chemical reactivity. The presence of the bromine and methoxy substituents on the benzylidene moiety enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
The compound can be synthesized through various methods involving triazole derivatives and substituted benzaldehydes. It is often studied for its potential applications in pharmaceuticals, particularly for antimicrobial and anticancer activities.
This compound is classified under heterocyclic compounds, specifically as a triazole derivative. Triazoles are known for their diverse biological activities and are widely researched in the fields of medicinal chemistry and agricultural science.
The synthesis of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves a multi-step process. Commonly employed methods include:
The reaction conditions typically involve heating the reaction mixture to reflux temperatures while stirring continuously to ensure homogeneity. The yield can be optimized by adjusting the molar ratios of reactants and reaction time.
The molecular formula of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 366.23 g/mol |
IUPAC Name | N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine |
InChI Key | SRBOFLHMEHUHPA |
The compound is involved in various chemical reactions due to its functional groups:
The reactivity of this compound allows it to serve as a precursor for synthesizing other biologically active compounds or materials.
The mechanism of action for N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with biological targets:
Studies have indicated that triazole derivatives can inhibit certain enzymes involved in cell proliferation and microbial growth.
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically appears as a solid at room temperature.
Key chemical properties include:
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific applications:
This compound represents a significant area of research due to its diverse applications and potential therapeutic benefits.
This Schiff base-triazole hybrid compound (CAS 303095-44-5) emerged in the early 2000s amid growing efforts to combat antimicrobial resistance through rational drug design. Its development reflects the strategic fusion of two pharmacophoric units: the 3,5-dimethyl-4H-1,2,4-triazol-4-amine core and the 3-bromo-4-methoxybenzylidene moiety. The compound was first synthesized via condensation reactions between 3,5-dimethyl-4H-1,2,4-triazol-4-amine and 3-bromo-4-methoxybenzaldehyde under acid catalysis [1] [7]. Early research focused primarily on its synthetic accessibility and preliminary characterization, with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry confirming its E-configuration (imine bond geometry) and molecular formula (C₁₂H₁₃BrN₄O) [1] [2]. The bromo-methoxy substitution pattern on the benzylidene ring was strategically chosen to enhance electronic effects and membrane penetration capabilities, positioning this compound within broader medicinal chemistry efforts to optimize lead compounds against drug-resistant pathogens.
1,2,4-Triazole derivatives constitute a privileged scaffold in antimicrobial chemotherapeutics due to their:
Table 1: Key Antimicrobial Mechanisms of 1,2,4-Triazole Hybrids
Mechanistic Action | Structural Determinants | Pathogen Targets |
---|---|---|
Lanosterol 14α-demethylase inhibition | Triazole nitrogen coordination with heme iron | Candida albicans, Aspergillus fumigatus |
Metallo-β-lactamase inhibition | Thiol/sulfhydryl group metal chelation | Gram-negative β-lactamase producers |
Membrane disruption | Lipophilic aryl/haloaryl substitutions | Multidrug-resistant bacteria |
DNA gyrase binding | Planar conjugated systems | Mycobacterium tuberculosis, ESKAPE pathogens |
This compound integrates three critical pharmacophoric elements into a single hybrid framework:
Table 2: Structural and Electronic Features
Parameter | Value/Description | Analytical Method |
---|---|---|
Molecular weight | 309.17 g/mol | HRMS [1] |
SMILES | COC₁=CC=C(/C=N/N₂C(C)=NN=C₂C)C=C₁Br | Canonical [2] |
InChIKey | NEMMFQWWMAMALK-VGOFMYFVSA-N | Stereodescriptor [1] |
Configuration | (E)-isomer | NMR, X-ray (analogues) |
Planarity | Near-planar (dihedral <15°) | Computational modeling |
H-bond acceptors | 5 | Lipinski's analysis |
Quantum mechanical analyses reveal the molecule adopts a near-planar conformation (dihedral angle <15° between rings), facilitating deep penetration into enzyme active sites. Density functional theory (DFT) studies indicate the lowest unoccupied molecular orbital (LUMO) localizes on the triazole-benzylidene junction, making this region susceptible to nucleophilic attack during mechanism-based enzyme inhibition [10]. The bromine atom's polarizability (σₚ = 0.23) synergizes with methoxy resonance effects (+R = 0.12) to create an electron-deficient region ideal for covalent interactions with cysteine thiols in microbial targets [7] [9]. These features collectively establish this Schiff base-triazole hybrid as a versatile scaffold for developing narrow-spectrum antimicrobials targeting priority pathogens identified by the WHO.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3